![molecular formula C10H10N2O2 B11905442 3-(1H-Indazol-5-YL)propanoic acid CAS No. 885271-29-4](/img/structure/B11905442.png)
3-(1H-Indazol-5-YL)propanoic acid
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Overview
Description
3-(1H-Indazol-5-YL)propanoic acid: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-5-YL)propanoic acid can be achieved through several methods. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to enhance the yield and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Indazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 3-(1H-Indazol-5-YL)propanoic acid exhibits significant anti-inflammatory effects. It interacts with molecular targets such as cyclooxygenase-2 (COX-2), leading to reduced inflammation. This makes it a candidate for developing anti-inflammatory drugs .
Anticancer Activity
The compound has also been studied for its anticancer properties, showing promise in inhibiting cancer cell proliferation. Its mechanism involves the modulation of specific signaling pathways associated with tumor growth. Case studies have demonstrated that derivatives of this compound can effectively reduce tumor size in preclinical models .
Potential as a Kynurenine 3-Monooxygenase Inhibitor
Recent studies highlight the role of this compound as a kynurenine 3-monooxygenase (KMO) inhibitor. KMO plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibiting KMO could lead to therapeutic benefits in conditions like depression and Alzheimer's disease .
Table 2: Biological Activities of this compound
Activity | Description |
---|---|
Anti-inflammatory | Inhibits COX-2 enzyme, reducing inflammation |
Anticancer | Modulates tumor growth signaling pathways |
KMO inhibition | Potential treatment for neurodegenerative diseases |
Drug Development
The unique structure of this compound allows it to serve as a scaffold for designing new pharmaceuticals. Its derivatives are being explored for their potential to inhibit various enzymes and receptors, making them suitable candidates for drug development .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of agrochemicals and new materials. Its versatility in chemical reactions makes it valuable in industrial settings where complex molecules are required .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a derivative of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that treatment with this compound led to decreased levels of neuroinflammation markers and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 3-(1H-Indazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 1H-Indazole-4-propanoic acid
- 1H-Indazole-5-propanoic acid
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
Comparison: 3-(1H-Indazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct biological and chemical properties compared to other similar compounds. For example, the presence of the propanoic acid group enhances its solubility and reactivity, making it more versatile for various applications .
Biological Activity
3-(1H-Indazol-5-YL)propanoic acid is a compound derived from indazole, a heterocyclic aromatic organic structure known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will explore the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 218.25 g/mol
- Structure : The compound features an indazole ring substituted with a propanoic acid group, which enhances its solubility and reactivity.
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes, thereby providing anti-inflammatory effects.
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, although specific targets and pathways require further elucidation.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of COX-2; reduction in inflammatory markers | |
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Inhibition of cancer cell growth |
Case Studies
-
Anti-inflammatory Effects :
In a study evaluating the anti-inflammatory properties, this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in edema and inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent . -
Antimicrobial Activity :
A series of experiments tested the compound against common bacterial pathogens. The results showed that it inhibited the growth of several strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anticancer Activity :
In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Table 2: Comparison with Related Indazole Derivatives
Properties
CAS No. |
885271-29-4 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1H-indazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
InChI Key |
MOIORVNDRGXWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)C=NN2 |
Origin of Product |
United States |
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